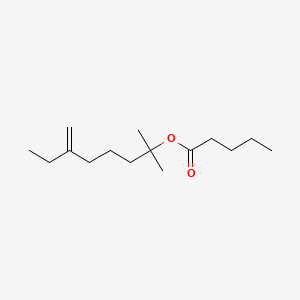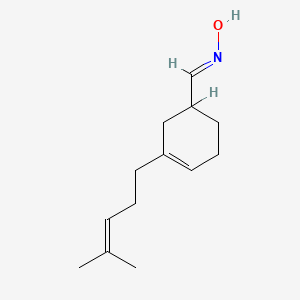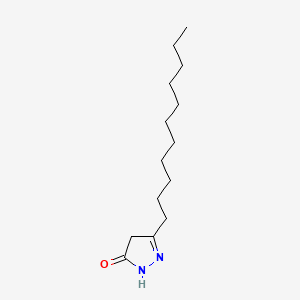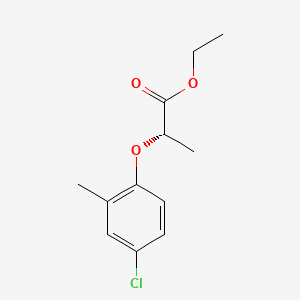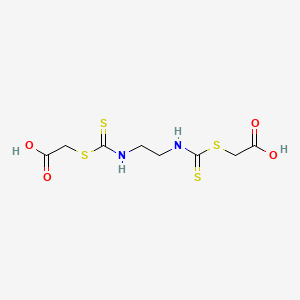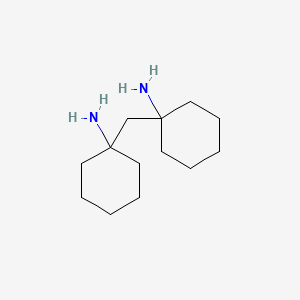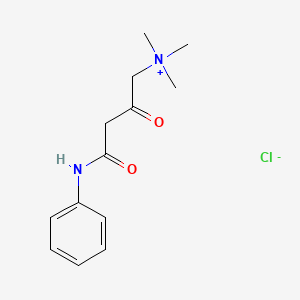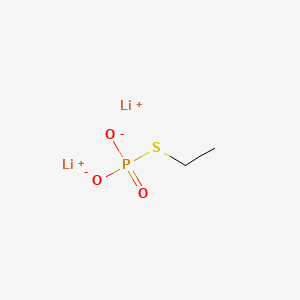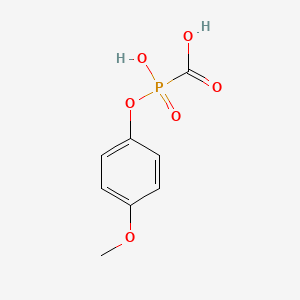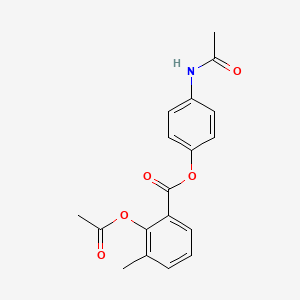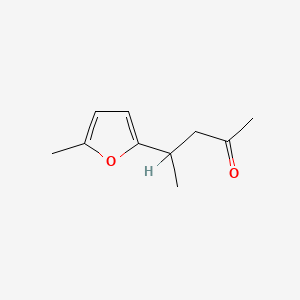
2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate is a chemical compound with the molecular formula C₃₀H₃₁O₄P and a molecular weight of 486.539 g/mol . It is known for its unique structure, which includes a phosphate group attached to a phenyl ring substituted with three 1-phenylethyl groups at the 2, 4, and 6 positions. This compound is utilized in various industrial and scientific applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate typically involves the reaction of 2,4,6-Tris(1-phenylethyl)phenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions: 2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of phosphate esters.
Reduction: Formation of phosphite or phosphonate derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized as a flame retardant, plasticizer, and stabilizer in polymer production.
作用機序
The mechanism of action of 2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The phenyl rings can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
- 2,6-Bis(1-phenylethyl)phenyl dihydrogen phosphate
- 2,4,6-Tris(1-methyl-1-phenylethyl)phenol
- Tris[4-(1-phenylethyl)phenyl] phosphate
Comparison: 2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher thermal stability and specific reactivity patterns, making it suitable for specialized applications .
特性
CAS番号 |
93777-23-2 |
|---|---|
分子式 |
C30H31O4P |
分子量 |
486.5 g/mol |
IUPAC名 |
[2,4,6-tris(1-phenylethyl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C30H31O4P/c1-21(24-13-7-4-8-14-24)27-19-28(22(2)25-15-9-5-10-16-25)30(34-35(31,32)33)29(20-27)23(3)26-17-11-6-12-18-26/h4-23H,1-3H3,(H2,31,32,33) |
InChIキー |
IRQQJMNMJVDQPW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)OP(=O)(O)O)C(C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


